molecular formula C7H10N2O2 B14705454 [2-(Aminomethyl)-1H-pyrrol-3-yl]acetic acid CAS No. 22772-43-6

[2-(Aminomethyl)-1H-pyrrol-3-yl]acetic acid

Cat. No.: B14705454
CAS No.: 22772-43-6
M. Wt: 154.17 g/mol
InChI Key: VRKOQICTXVXXDC-UHFFFAOYSA-N
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Description

1H-Pyrrole-3-acetic acid, 2-(aminomethyl)- is a heterocyclic organic compound that features a pyrrole ring substituted with an acetic acid group at the 3-position and an aminomethyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole-3-acetic acid, 2-(aminomethyl)- typically involves the cyclization of appropriate precursors. One common method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . Another method includes the use of stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of continuous flow reactors, can be applied to scale up the laboratory methods mentioned above.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole-3-acetic acid, 2-(aminomethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly at the aminomethyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1H-Pyrrole-3-acetic acid, 2-(aminomethyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active molecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1H-Pyrrole-3-acetic acid, 2-(aminomethyl)- exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, including enzymes and receptors, due to its structural features. The aminomethyl group may play a role in binding to biological targets, while the pyrrole ring can participate in π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar structure but different biological activities.

    2-Amino-3-(indol-3yl)propionic acid (tryptophan): An essential amino acid with a similar indole structure.

    Indolyl-3-acetic acid (heteroauxin): Another plant hormone with structural similarities.

Uniqueness

1H-Pyrrole-3-acetic acid, 2-(aminomethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrrole ring with an aminomethyl group makes it a versatile compound for various applications.

Properties

CAS No.

22772-43-6

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

2-[2-(aminomethyl)-1H-pyrrol-3-yl]acetic acid

InChI

InChI=1S/C7H10N2O2/c8-4-6-5(1-2-9-6)3-7(10)11/h1-2,9H,3-4,8H2,(H,10,11)

InChI Key

VRKOQICTXVXXDC-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C1CC(=O)O)CN

Origin of Product

United States

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